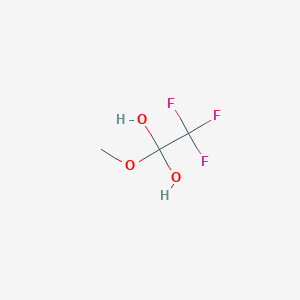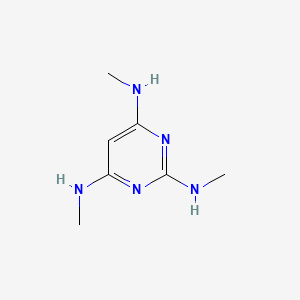
N~2~,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine is a chemical compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of three methyl groups attached to the nitrogen atoms at positions 2, 4, and 6 of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
The synthesis of N2,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine typically involves the sequential substitution of the chlorides of cyanuric chloride by O-, N-, and S-centered nucleophiles . This method allows for the introduction of various substituents at the 2, 4, and 6 positions of the pyrimidine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
N~2~,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N~2~,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of N2,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N~2~,N~4~,N~6~-Trimethylpyrimidine-2,4,6-triamine can be compared with other similar compounds, such as:
2,4,6-Triaminopyrimidine: This compound has similar structural features but lacks the methyl groups at the nitrogen atoms.
N~2~,N~4~,N~6~-Tridodecyl-1,3,5-triazine-2,4,6-triamine: This compound has longer alkyl chains attached to the nitrogen atoms, leading to different chemical and physical properties
Propiedades
Número CAS |
56797-20-7 |
|---|---|
Fórmula molecular |
C7H13N5 |
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
2-N,4-N,6-N-trimethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C7H13N5/c1-8-5-4-6(9-2)12-7(10-3)11-5/h4H,1-3H3,(H3,8,9,10,11,12) |
Clave InChI |
JVAZXQJDDIGBHW-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=NC(=N1)NC)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


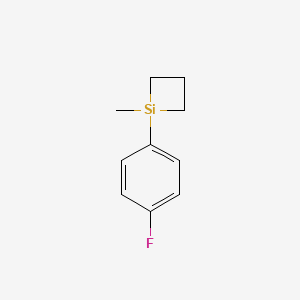

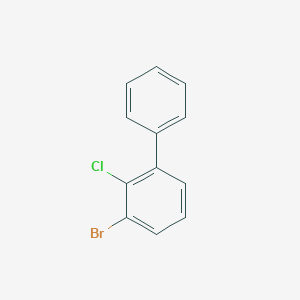
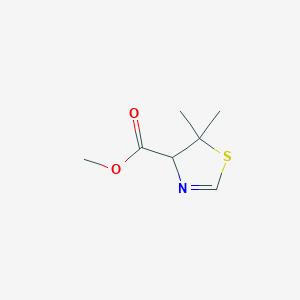
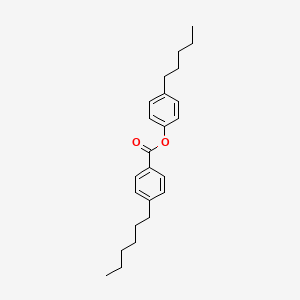

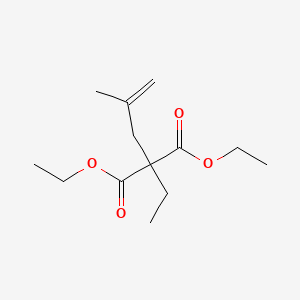

![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
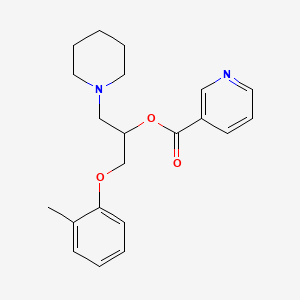
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
